

# Spectroscopic Profile of 3-Methoxybenzene-1,2-diamine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxybenzene-1,2-diamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxybenzene-1,2-diamine** (CAS No. 37466-89-0), a key aromatic amine intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Core Spectroscopic Data

The spectroscopic data for **3-Methoxybenzene-1,2-diamine** (Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O, Molecular Weight: 138.17 g/mol) are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Due to the limited availability of experimentally derived public data, the NMR and IR data presented are based on established prediction models and typical spectral ranges for analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.7-6.9	Multiplet	3H	Ar-H
~3.8	Singlet	3H	-OCH <sub>3</sub>
~3.5-4.5 (broad)	Singlet	4H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~145-150	C-OCH <sub>3</sub>
~135-140	C-NH <sub>2</sub>
~120-125	Ar-CH
~110-115	Ar-CH
~105-110	Ar-CH
~55-60	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (Amine)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
1620-1580	Medium-Strong	C=C Aromatic Ring Stretch
1520-1480	Medium-Strong	C=C Aromatic Ring Stretch
1280-1200	Strong	C-O Stretch (Aryl Ether)
1180-1120	Strong	C-N Stretch (Amine)
900-675	Medium-Strong	Aromatic C-H Out-of-Plane Bend

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
138	100	[M] <sup>+</sup> (Molecular Ion)
123	~65	[M-CH <sub>3</sub> ] <sup>+</sup>
108	Variable	[M-CH <sub>2</sub> O] <sup>+</sup>
95	~50	Fragmentation Product
77	Variable	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of **3-Methoxybenzene-1,2-diamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to serve as a chemical shift reference ( $\delta = 0.00$  ppm).

## 2. Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a standard frequency for  $^1\text{H}$  nuclei (e.g., 400 or 500 MHz).
- The instrument is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For  $^1\text{H}$  NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **3-Methoxybenzene-1,2-diamine** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

### 2. Data Acquisition:

- The spectrum is collected using a Fourier-Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the clean, empty ATR crystal is recorded first.
- The sample spectrum is then recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

### 1. Sample Introduction and Ionization (Electron Ionization - EI for GC-MS):

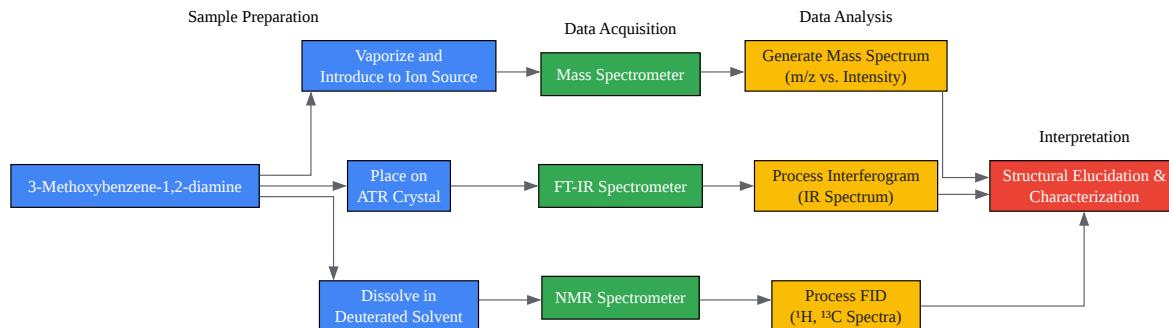
- The sample is first vaporized and introduced into the ion source, often via a gas chromatograph (GC) for separation from any impurities.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion ( $[\text{M}]^+$ ) and various fragment ions.

### 2. Mass Analysis and Detection:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.



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Caption: General workflow for spectroscopic analysis.

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## References

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